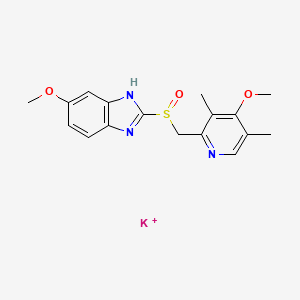

Esomeprazole potassium

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

161796-84-5 |

|---|---|

Molekularformel |

C17H18KN3O3S |

Molekulargewicht |

383.5 g/mol |

IUPAC-Name |

potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |

InChI-Schlüssel |

FOFFPEFVSRGLOZ-JIDHJSLPSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |

Isomerische SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |

Kanonische SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |

Andere CAS-Nummern |

161796-84-5 |

Piktogramme |

Irritant |

Synonyme |

Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Impurity Profiling of Esomeprazole Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of esomeprazole (B1671258) potassium, a widely used proton pump inhibitor. It details the core synthetic processes, from the preparation of the key thioether intermediate to the final salt formation. Furthermore, this document offers a comprehensive analysis of the process-related impurities that can arise during manufacturing, including their formation mechanisms and analytical detection.

Synthesis of Esomeprazole Potassium: A Step-by-Step Approach

The synthesis of esomeprazole potassium is a multi-step process that begins with the formation of a prochiral sulfide (B99878) intermediate, followed by an asymmetric oxidation to yield the desired (S)-enantiomer (esomeprazole), and culminates in the formation of the potassium salt.

Synthesis of the Prochiral Sulfide Intermediate

The common precursor for esomeprazole synthesis is the prochiral sulfide, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This intermediate is typically synthesized via the condensation of 2-mercapto-5-methoxy-1H-benzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Experimental Protocol: Synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole [1][2]

-

Materials: 2-mercapto-5-methoxy-1H-benzimidazole, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, sodium hydroxide (B78521), methanol (B129727), and water.

-

Procedure:

-

Dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in a mixture of methanol and water.

-

Add 2-mercapto-5-methoxy-1H-benzimidazole to the solution.

-

Slowly add a solution of sodium hydroxide while maintaining the reaction temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Cool the reaction mixture and remove the methanol by distillation.

-

Extract the aqueous residue with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain the desired prochiral sulfide.

-

Asymmetric Oxidation to Esomeprazole

The crucial step in the synthesis is the asymmetric oxidation of the prochiral sulfide to the corresponding sulfoxide (B87167), esomeprazole. This enantioselective conversion is most commonly achieved using a titanium-based catalyst system, often a modification of the Sharpless asymmetric epoxidation catalyst.[3][4]

Experimental Protocol: Asymmetric Oxidation of the Prochiral Sulfide

-

Materials: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, toluene (B28343), D-(-)-diethyl tartrate (D-(-)-DET), titanium(IV) isopropoxide, water, N,N-diisopropylethylamine (DIPEA), and cumene (B47948) hydroperoxide (CHP).

-

Procedure:

-

In a reactor under an inert atmosphere, charge toluene followed by D-(-)-diethyl tartrate and titanium(IV) isopropoxide. Stir the mixture.

-

Add a controlled amount of water to the mixture and stir to form the chiral titanium complex.

-

Add the prochiral sulfide to the reactor.

-

Cool the reaction mixture to the desired temperature (e.g., 0-5 °C).

-

Slowly add N,N-diisopropylethylamine followed by the dropwise addition of cumene hydroperoxide, maintaining the low temperature.

-

Monitor the reaction progress by HPLC until the starting material is consumed.

-

Upon completion, quench the reaction with a suitable reagent, such as a solution of sodium thiosulfate.

-

Extract the product into an organic solvent. The organic layer containing esomeprazole free base is then carried forward to the salt formation step.

-

Formation of Esomeprazole Potassium

The final step involves the conversion of the esomeprazole free base to its potassium salt. This is typically achieved by reacting the free base with a potassium source in a suitable solvent system.

Experimental Protocol: Preparation of Esomeprazole Potassium [5][6]

-

Materials: Esomeprazole free base (in a suitable solvent from the previous step), potassium hydroxide, methanol, and an anti-solvent (e.g., acetone (B3395972) or toluene).

-

Procedure:

-

Prepare a solution of potassium hydroxide in methanol.

-

Add the methanolic potassium hydroxide solution to the solution of esomeprazole free base at a controlled temperature.

-

Stir the mixture to allow for the formation of the potassium salt.

-

The esomeprazole potassium salt may precipitate directly from the reaction mixture or can be induced by the addition of an anti-solvent.

-

Isolate the precipitated solid by filtration.

-

Wash the isolated solid with a suitable solvent to remove any remaining impurities.

-

Dry the product under vacuum at a controlled temperature to obtain esomeprazole potassium.

-

Impurities in Esomeprazole Potassium Synthesis

Several process-related impurities can be formed during the synthesis of esomeprazole potassium. Careful control of reaction conditions is crucial to minimize their formation.

Major Process-Related Impurities

| Impurity Name | Structure | CAS Number | Formation Pathway |

| Omeprazole (B731) Sulfone (Impurity D) | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | 88546-55-8 | Over-oxidation of the sulfoxide group in esomeprazole during the asymmetric oxidation step.[7][8] |

| Omeprazole N-Oxide (Impurity E) | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 176219-04-8 | Oxidation of the pyridine (B92270) nitrogen atom of esomeprazole or its thioether precursor.[7] |

| Omeprazole Sulfide (Impurity C) | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 73590-85-9 | Unreacted starting material from the asymmetric oxidation step.[9][10] |

| 4-Desmethoxy Omeprazole (Impurity B) | 5-methoxy-2-[[(3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 110374-16-8 | Use of an impure starting material lacking the 4-methoxy group on the pyridine ring. |

| 5-Methoxy-2-mercaptobenzimidazole (Impurity A) | 5-Methoxy-2-mercaptobenzimidazole | 37052-78-1 | Unreacted starting material from the initial condensation step.[9] |

Mechanisms of Impurity Formation

The formation of the sulfone impurity is a result of the lack of complete selectivity of the oxidizing agent, which can further oxidize the desired sulfoxide to the sulfone. This is often exacerbated by prolonged reaction times or an excess of the oxidizing agent. The N-oxide impurity arises from the oxidation of the basic nitrogen atom on the pyridine ring, a common side reaction in oxidations of nitrogen-containing aromatic compounds. The presence of the sulfide impurity is typically due to an incomplete oxidation reaction. Other impurities often stem from impure starting materials.

Analytical Methods for Impurity Profiling

A robust and validated analytical method is essential for the accurate quantification of esomeprazole and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Experimental Protocol: Validated HPLC Method for Esomeprazole and its Impurities [11][12][13][14]

-

Instrumentation: A standard HPLC system equipped with a UV/PDA detector.

-

Column: A C18 column (e.g., YMC C18, 150 mm × 4.6 mm, 3 µm particle size) is commonly used.[12]

-

Mobile Phase: A typical mobile phase consists of a mixture of a buffer solution (e.g., phosphate (B84403) buffer at pH 7.6) and an organic modifier like acetonitrile. A common composition is a 75:25 (v/v) ratio of buffer to acetonitrile.[12][14]

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed.[12][14]

-

Detection Wavelength: The impurities are typically monitored at a wavelength of 280 nm.[12][14]

-

Column Temperature: The separation is usually performed at ambient temperature.

-

Procedure:

-

Prepare standard solutions of esomeprazole and its known impurities in a suitable diluent.

-

Prepare the sample solution by dissolving a known amount of the esomeprazole potassium drug substance or product in the diluent.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.

-

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Data Presentation

Comparative Yields of Esomeprazole Synthesis

| Synthesis Method | Oxidizing Agent | Catalyst System | Typical Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Titanium-Catalyzed Asymmetric Oxidation | Cumene Hydroperoxide | Ti(O-iPr)₄ / D-(-)-DET | 80-90 | >99 | [15] |

| Enzymatic Oxidation | Molecular Oxygen | Baeyer-Villiger Monooxygenase | ~87 | >99 | [15] |

| Manganese-Catalyzed Asymmetric Oxidation | Hydrogen Peroxide | Manganese Porphyrin Complex | ~82 | ~90 | [15] |

Typical Impurity Levels in Esomeprazole Potassium

| Impurity | Specification Limit (USP) | Typical Levels Observed |

| Omeprazole Sulfone | Not more than 0.2% | < 0.1% |

| Omeprazole N-Oxide | Not specified | < 0.1% |

| Omeprazole Sulfide | Not more than 0.1% | < 0.05% |

| Any other individual impurity | Not more than 0.1% | < 0.05% |

| Total Impurities | Not more than 0.5% | < 0.2% |

Note: Typical levels are indicative and can vary depending on the specific manufacturing process and control strategies.

Visualizing the Synthesis and Impurity Formation

Esomeprazole Potassium Synthesis Pathway

Caption: Synthetic pathway of esomeprazole potassium.

Formation of Key Process-Related Impurities

Caption: Formation pathways of major impurities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. RU2215739C1 - Method for preparing 5-methoxy-2-(4-methoxy-3,5-dimethyl-2- pyridylmethylthio)-benzimidazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. EP2000468A1 - Esomeprazole salts and processes for preparation thereof - Google Patents [patents.google.com]

- 6. WO2010097583A1 - Esomeprazole potassium polymorph and its preparation - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 73590-85-9 | IM57923 [biosynth.com]

- 11. benchchem.com [benchchem.com]

- 12. scienceopen.com [scienceopen.com]

- 13. jfda-online.com [jfda-online.com]

- 14. bio-integration.org [bio-integration.org]

- 15. e3s-conferences.org [e3s-conferences.org]

Chemical and physical properties of Esomeprazole potassium

An In-depth Technical Guide to the Chemical and Physical Properties of Esomeprazole (B1671258) Potassium

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical and physical properties of Esomeprazole potassium, a prominent proton pump inhibitor. It is designed to be a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism and synthesis.

Core Chemical and Physical Properties

Esomeprazole potassium is the potassium salt of the S-enantiomer of omeprazole.[1] As a proton pump inhibitor, it effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[2][3][4] The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | potassium 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide | [5][6] |

| CAS Number | 161796-84-5 | [5][7][8] |

| Molecular Formula | C₁₇H₁₈KN₃O₃S | [3][5][8] |

| Molecular Weight | 383.5 g/mol | [5][6] |

| Appearance | White to off-white solid powder | [2][9] |

| Melting Point | 155°C; A polymorphic Form C (ethanol solvate) exhibits a DSC thermogram with an exothermic peak at 112.71 °C and an endothermic peak at 206.99 °C. | [9][10][11] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and a mixture of Methanol (B129727) and DMSO (MEOH-DMSO). | [2][8][12] |

| pKa | Esomeprazole is a weak base with pKa values of approximately 4.0 and 9.0. | [13][14] |

| Polymorphism | Exists in various polymorphic forms, including Form A (methanol solvate), Form B (hydrate), Form C (ethanol solvate), and Form X. | [10][11][15] |

Mechanism of Action: Proton Pump Inhibition

Esomeprazole is a prodrug that requires activation within an acidic environment.[13][16] It accumulates in the secretory canaliculi of gastric parietal cells, where the low pH catalyzes its conversion to a reactive tetracyclic sulfenamide (B3320178) cation.[13][17] This active form then establishes a covalent disulfide bond with cysteine residues, particularly Cys813, on the luminal surface of the H+/K+-ATPase enzyme.[13] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[13][18] Restoration of acid secretion necessitates the synthesis of new H+/K+-ATPase molecules.[13]

Caption: Proton pump inhibition by Esomeprazole.

Experimental Protocols

Synthesis of Crystalline Esomeprazole Potassium (Form C)

The synthesis of specific polymorphic forms of Esomeprazole potassium is crucial for ensuring stability and desired pharmaceutical properties. The following protocol is based on methods described for preparing the stable Form C ethanol (B145695) solvate.[10]

-

Salt Formation: React Esomeprazole free base with a potassium source, such as potassium hydroxide (B78521) dissolved in methanol, to form the esomeprazole potassium salt.[10][19]

-

Dissolution: Dissolve the resulting esomeprazole potassium salt in a polar aprotic solvent. Acetone is a preferred solvent for this step.[10]

-

Concentration: Concentrate the solution under vacuum to obtain a residue.[10]

-

Solvent Exchange and Crystallization: Add a second solvent, such as ethanol, to the residue and stir the mixture.[10]

-

Isolation: Cool the mixture to facilitate crystallization and then isolate the crystalline Form C of esomeprazole potassium via filtration.[10]

-

Drying: Dry the isolated solid under vacuum at a temperature of approximately 40-50°C.[10]

Caption: Workflow for Synthesis of Esomeprazole K+ Form C.

Analytical Methodologies

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the quantification and purity assessment of Esomeprazole in bulk drug and pharmaceutical dosage forms.

-

System: Agilent 1100 series or equivalent.[20]

-

Column: C18 column (e.g., Zorbax SB C18, 250 × 4.6 mm, 5 µm).[21]

-

Mobile Phase: A degassed mixture of a buffer and an organic solvent. A common composition is a 40:60 (v/v) ratio of buffer to acetonitrile. The buffer can be prepared with 6.8 g of potassium dihydrogen orthophosphate and 0.9 g of sodium hydroxide in 1000 ml of water, with the pH adjusted to 6.8.[21]

-

Flow Rate: 1.0 ml/min.[21]

-

Standard Preparation: A standard stock solution is prepared by dissolving a known weight of Esomeprazole working standard in the mobile phase to achieve a specific concentration (e.g., 200 µg/ml).[21]

-

Sample Preparation: For tablets, a powder equivalent to a specific dose (e.g., 40 mg) is dissolved in the mobile phase, sonicated, and diluted to the final volume. The solution is then filtered through a 0.45 µm filter before injection.[21]

-

Analysis: The amount of Esomeprazole in the sample is determined by comparing the peak area from the sample chromatogram to that of the standard solution.[22]

A simple and rapid UV-spectrophotometric method can be used for the estimation of Esomeprazole.

-

Solvent: Methanol.[23]

-

Wavelength of Maximum Absorbance (λmax): 299 nm.[23]

-

Procedure:

-

Prepare a stock solution of Esomeprazole in methanol (e.g., 1000 ppm).[23]

-

From the stock solution, prepare a working standard solution (e.g., 100 ppm).[23]

-

Create a series of dilutions to establish a calibration curve within a linear range (e.g., 2-10 µg/ml).[23]

-

Measure the absorbance of the sample solution and quantify the concentration using the calibration curve.[23]

-

-

Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[23]

Stability and Polymorphism

Esomeprazole is sensitive to heat, humidity, and light.[14][20] Stability studies are critical and are typically performed under accelerated conditions (e.g., 40°C / 75% RH) and long-term conditions (e.g., 25°C / 60% RH) to determine the shelf-life and appropriate storage conditions.[14][20]

The existence of multiple polymorphic forms of Esomeprazole potassium has been identified, including solvates and hydrates.[11] Each polymorph can have distinct physical properties, such as solubility and melting point, which can impact the drug's bioavailability and formulation characteristics.[15] Characterization of these forms is typically achieved through techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy.[10] For example, the patented Form C ethanol solvate is characterized by specific peaks in its XRPD pattern at 13.1 and 14.0 °2Θ ± 0.2 °2Θ.[10] The selection and control of a specific polymorphic form are critical aspects of drug development and manufacturing.

References

- 1. news-medical.net [news-medical.net]

- 2. Esomeprazole potassium | 161796-84-5 [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Esomeprazole Potassium | C17H18KN3O3S | CID 23672364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Esomeprazole (potassium salt) | C17H18KN3O3S | CID 91933756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. allmpus.com [allmpus.com]

- 9. Esomeprazole Potassium - LKT Labs [lktlabs.com]

- 10. WO2010097583A1 - Esomeprazole potassium polymorph and its preparation - Google Patents [patents.google.com]

- 11. WO2010097583A1 - Esomeprazole potassium polymorph and its preparation - Google Patents [patents.google.com]

- 12. 161796-84-5 CAS MSDS (Esomeprazole potassium) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. hpu.edu.sy [hpu.edu.sy]

- 15. EP2040710A2 - Novel polymorph of esomeprazole potassium and process for its preparation - Google Patents [patents.google.com]

- 16. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]

- 17. benchchem.com [benchchem.com]

- 18. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]

- 19. Esomeprazole salts and processes for preparation thereof - Patent 2000468 [data.epo.org]

- 20. researchgate.net [researchgate.net]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. scielo.isciii.es [scielo.isciii.es]

- 23. ijrpr.com [ijrpr.com]

Esomeprazole Potassium's Mechanism of Action on H+/K+-ATPase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole (B1671258), the S-isomer of omeprazole (B731), is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] This technical guide provides a comprehensive overview of the molecular mechanism by which esomeprazole potassium targets and irreversibly inhibits the gastric H+/K+-ATPase. It delves into the intricate signaling pathways that regulate the proton pump, the acid-catalyzed activation of esomeprazole, and its covalent interaction with the enzyme. Detailed experimental protocols for assessing its inhibitory activity and quantitative data on its efficacy are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction: The Gastric H+/K+-ATPase - The Final Step in Acid Secretion

Gastric acid secretion is the primary function of parietal cells located in the lining of the stomach.[2] The key player in this process is the H+/K+-ATPase, a membrane-bound enzyme that actively transports hydrogen ions (H+) from the cytoplasm of the parietal cell into the gastric lumen in exchange for potassium ions (K+).[2][3] This process, often referred to as the "proton pump," is the final and rate-limiting step in gastric acid production.[1][2] The activity of the H+/K+-ATPase is tightly regulated by a complex interplay of signaling pathways initiated by secretagogues such as histamine (B1213489), acetylcholine, and gastrin.[2][4]

Esomeprazole belongs to a class of drugs known as proton pump inhibitors (PPIs), which are the most effective therapeutic agents for controlling gastric acid secretion.[2][4] As the S-isomer of omeprazole, esomeprazole offers a more predictable pharmacokinetic profile.[1] This guide will elucidate the precise mechanism through which esomeprazole potassium exerts its potent inhibitory effect on the H+/K+-ATPase.

Signaling Pathways Regulating H+/K+-ATPase Activity

The activation and translocation of the H+/K+-ATPase to the secretory canaliculi of parietal cells are governed by multiple signaling cascades. Understanding these pathways is crucial to appreciating the context of esomeprazole's action.

-

Histamine Pathway: Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the parietal cell membrane. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2]

-

Acetylcholine Pathway: Acetylcholine, released from enteric neurons, binds to M3 muscarinic receptors. This activates the phospholipase C (PLC) pathway, resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).[4]

-

Gastrin Pathway: Gastrin, a hormone released from G-cells, can directly stimulate parietal cells but primarily acts by stimulating histamine release from ECL cells.[2]

These signaling pathways converge to promote the fusion of tubulovesicles containing the H+/K+-ATPase with the apical membrane of the secretory canaliculi, thereby increasing the density of active proton pumps and enhancing acid secretion.[2]

Molecular Mechanism of Action of Esomeprazole

Esomeprazole itself is not the active inhibitor; it is a prodrug that requires conversion to its active form in the acidic environment of the parietal cell.[1][2]

Absorption, Accumulation, and Acid-Catalyzed Activation

Following oral administration, esomeprazole potassium is absorbed as a weak base into the systemic circulation.[2] Due to its pKa of approximately 4.0, it readily crosses cell membranes and accumulates in the highly acidic secretory canaliculi of stimulated parietal cells, where the pH can drop below 1.0.[2][5]

In this acidic milieu, esomeprazole undergoes a two-step, acid-catalyzed conversion:

-

Protonation: The pyridine (B92270) and benzimidazole (B57391) rings of the esomeprazole molecule are protonated.[2][6]

-

Rearrangement and Dehydration: The protonated form undergoes a rapid intramolecular rearrangement to form a tetracyclic sulfenic acid, which is then dehydrated to yield a highly reactive tetracyclic sulfenamide (B3320178) cation.[2][5] This is the active, permanently cationic, and membrane-impermeable form of the drug.[5]

Covalent and Irreversible Inhibition of H+/K+-ATPase

The activated sulfenamide cation is a potent electrophile that rapidly forms a covalent disulfide bond with the sulfhydryl (-SH) group of specific cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase α-subunit.[7][8] The primary target is cysteine 813 (Cys813), with other residues such as cysteine 892 and cysteine 822 also potentially involved.[4][7][9]

This covalent modification locks the enzyme in an inactive conformation, thereby irreversibly inhibiting its ability to pump protons into the gastric lumen.[1][7] Because the binding is irreversible, the restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase molecules, which contributes to esomeprazole's prolonged duration of action that extends well beyond its plasma half-life.[1][4]

Quantitative Data on Esomeprazole's Efficacy

The inhibitory potency of esomeprazole and its effect on gastric pH have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency of Proton Pump Inhibitors

| Compound | IC50 (μM) | Test System | Reference |

| Omeprazole | 2.4 | Hog gastric membrane vesicles (acidified) | [10] |

| Omeprazole | 30 | Hog gastric membrane vesicles (acidification reduced) | [10] |

| Pantoprazole (B1678409) | 6.8 | Hog gastric membrane vesicles (acidified) | [10] |

Note: Esomeprazole is the S-isomer of omeprazole. Data for omeprazole is often used as a reference for the class.

Table 2: In Vivo Pharmacodynamic Effects of Esomeprazole in Healthy Subjects

| Dose | Parameter | Day 1 | Day 5 | Reference |

| 5 mg | % Inhibition of Peak Acid Output | 15% | 28% | [11] |

| 10 mg | % Inhibition of Peak Acid Output | 29% | 62% | [11] |

| 20 mg | % Inhibition of Peak Acid Output | 46% | 90% | [11] |

| 20 mg | % Time Intragastric pH > 4 (Daytime) | - | Significantly greater than omeprazole 20 mg, pantoprazole 20 mg, and lansoprazole (B1674482) 15 mg | [12] |

Table 3: Pharmacokinetic Parameters of Esomeprazole

| Dose | Parameter | Value | Unit | Reference |

| 1.0 mg/kg (IV, sheep) | Elimination Half-life | 0.2 | h | [13] |

| 1.0 mg/kg (IV, sheep) | Area Under the Curve (AUC) | 1,197 | h*ng/mL | [13] |

| 20 mg (oral, human) | Increase in AUC (Day 1 to Day 5) | 111% | - | [14] |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of esomeprazole on its target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of esomeprazole for the H+/K+-ATPase.

Workflow:

Methodology:

-

Preparation of H+/K+-ATPase-Enriched Gastric Vesicles:

-

Obtain fresh gastric mucosa from a suitable animal model (e.g., hog or rabbit).[15][16]

-

Homogenize the tissue in a buffered sucrose (B13894) solution.

-

Perform differential centrifugation to isolate the microsomal fraction.[16]

-

Further purify the H+/K+-ATPase-containing vesicles using density gradient centrifugation (e.g., Ficoll/sucrose gradient).[16]

-

Resuspend the final vesicle preparation in a suitable buffer and store at -80°C.

-

-

Activation of Esomeprazole:

-

As a prodrug, esomeprazole must be activated. Pre-incubate esomeprazole solutions in an acidic buffer (e.g., pH < 4.0) to facilitate its conversion to the active sulfenamide form.

-

-

ATPase Activity Assay:

-

Prepare a reaction mixture containing the gastric vesicles, a buffer (e.g., Tris-HCl), MgCl2, and KCl.[17]

-

Add varying concentrations of the pre-activated esomeprazole or a vehicle control.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding ATP.[17]

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).[18]

-

The H+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the absence of K+.[7]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each esomeprazole concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the esomeprazole concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Measurement of Intragastric pH

This protocol is essential for evaluating the pharmacodynamic effect of esomeprazole in a physiological setting.

Objective: To measure the change in intragastric pH over time following the administration of esomeprazole.

Methodology:

-

Subject Preparation:

-

Subjects (human or animal) should fast overnight.[12]

-

A baseline intragastric pH measurement is recorded.

-

-

pH Monitoring:

-

Drug Administration:

-

Administer a single oral dose of esomeprazole potassium.

-

-

Data Collection and Analysis:

-

Continuously record the intragastric pH for 24 hours.[12]

-

Analyze the data to determine key parameters such as the mean 24-hour pH, the percentage of time the pH remains above a certain threshold (e.g., pH > 4), and the time to onset of acid suppression.

-

Conclusion

The mechanism of action of esomeprazole potassium on the H+/K+-ATPase is a highly specific and efficient process that capitalizes on the unique acidic environment of the gastric parietal cell. Its nature as a prodrug that requires acid-catalyzed activation ensures targeted delivery to its site of action. The subsequent irreversible, covalent inhibition of the proton pump leads to a potent and sustained suppression of gastric acid secretion. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of proton pump inhibitors and other acid-suppressing therapies.

References

- 1. What is the mechanism of Esomeprazole Sodium? [synapse.patsnap.com]

- 2. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of esomeprazole, the S-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Daytime intragastric acid control: post hoc analyses of esomeprazole 20 mg and over-the-counter proton-pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "The pharmacokinetics and pharmacodynamics of esomeprazole in sheep aft" by Joseph Smith, Jessica Gebert et al. [trace.tennessee.edu]

- 14. ovid.com [ovid.com]

- 15. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 17. ajpp.in [ajpp.in]

- 18. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Esomeprazole Potassium in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole (B1671258), the S-isomer of omeprazole (B731), is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly binding to the H+/K+-ATPase in gastric parietal cells.[1] Understanding its pharmacokinetic profile in preclinical animal models is paramount for the successful development and translation of new drug formulations and for predicting human pharmacokinetic parameters. This technical guide provides a comprehensive overview of the pharmacokinetics of esomeprazole potassium in various animal models, including dogs, rats, sheep, and goats. It details quantitative pharmacokinetic data, experimental methodologies, and visual representations of experimental workflows and the drug's mechanism of action. While extensive data is available for several species, it is noteworthy that specific pharmacokinetic data for esomeprazole in mice is limited in publicly available literature.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of esomeprazole exhibit considerable variability across different animal species. The following tables summarize key parameters following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Esomeprazole Following Intravenous (IV) Administration in Animal Models

| Parameter | Dog (Beagle) | Rat (Sprague-Dawley) | Sheep (Southdown cross) | Goat |

| Dose | 1 mg/kg[2] | 2.5 mg/mL solution[2] | 1.0 mg/kg[2] | 1 mg/kg[2] |

| Cmax (µg/mL) | 4.06 (2.47–4.57)[2] | - | 4.321[2] | 2.324[2] |

| AUC (µg·h/mL) | 3.82[3] | - | 1.197[2] | 0.44[2] |

| T½ (h) | 0.76 (0.66–1.07)[2] | - | 0.2[2] | 0.1[2] |

| CL (mL/min/kg) | - | - | 13.83[2] | 24.9[2] |

| Vd (L/kg) | - | - | 0.23[2] | 0.23[2] |

| Data for dogs are presented as median (range). Cmax for dogs is dose-normalized.[2] |

Table 2: Pharmacokinetic Parameters of Esomeprazole Following Oral (PO) Administration in Animal Models

| Parameter | Dog (Beagle) | Rat (Sprague-Dawley) |

| Dose | 1 mg/kg[3] | 4 mg/kg |

| Cmax (µg/mL) | 1.04 (median)[3] | - |

| Tmax (h) | 1.75 (median)[3] | - |

| T½ (h) | 1.07 (median)[3] | - |

| Bioavailability (%) | 63.33 (median)[3] | - |

| Note: A study in Sprague-Dawley rats investigated the effect of esomeprazole on another drug, but did not report the pharmacokinetic parameters of esomeprazole itself. |

Experimental Protocols

The methodologies employed in pharmacokinetic studies of esomeprazole are crucial for the interpretation and replication of findings. Below are detailed protocols from key studies.

Study in Healthy Beagle Dogs (IV and PO Administration)

-

Animals: The studies typically involve adult male and female Beagle dogs.[4]

-

Study Design: A common design is an open-label, randomized, two-part crossover study with a washout period of at least one week between treatments.[3][5] The animals are usually fasted for a minimum of 12 hours before drug administration.[3][5]

-

Drug Administration:

-

Intravenous (IV): Esomeprazole is administered intravenously, often as a bolus over a short period (e.g., ~10 seconds).[5] Doses typically range from 0.5 mg/kg to 1.5 mg/kg.[5]

-

Oral (PO): An enteric-coated tablet or granule formulation is administered orally to protect the drug from degradation in the acidic stomach environment.[4][5] Doses are generally in the range of 1 mg/kg.[4]

-

-

Sample Collection: Serial blood samples are collected from a cephalic vein at predetermined time points to characterize the plasma concentration-time profile.[2][5]

-

Analytical Method: Plasma concentrations of esomeprazole and its metabolites are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) methods.[2][3] These methods offer high sensitivity and selectivity.[2]

Study in Sheep and Goats (IV Administration)

-

Animals: Adult ewes (e.g., Southdown cross) and goats are used for these studies.[2]

-

Drug Administration: Intravenous administration is typically performed via a jugular catheter at a dose of 1.0 mg/kg.[2]

-

Sample Collection: Blood samples are collected at various time points to determine the plasma concentration profile of esomeprazole.[2]

Visualizations

Mechanism of Action: Proton Pump Inhibition

Esomeprazole exerts its acid-suppressing effect by targeting the H+/K+-ATPase (proton pump) in the secretory canaliculi of gastric parietal cells. The following diagram illustrates this mechanism.

Caption: Esomeprazole's mechanism of action in a gastric parietal cell.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for conducting an in vivo pharmacokinetic study of esomeprazole potassium in an animal model.

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

The pharmacokinetics of esomeprazole potassium have been well-characterized in several key animal models, particularly in dogs. These studies reveal species-specific differences in absorption, distribution, metabolism, and excretion. The provided data and methodologies serve as a valuable resource for designing future preclinical studies and for the interpretation of their results. The lack of specific pharmacokinetic data for esomeprazole in mice represents a knowledge gap that warrants further investigation, especially considering the widespread use of murine models in biomedical research. The continued elucidation of the pharmacokinetic properties of esomeprazole in various species will further refine its preclinical to clinical translation and support the development of novel therapeutic applications.

References

The Pharmacodynamics of Esomeprazole Potassium and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole (B1671258), the S-isomer of omeprazole (B731), is a potent proton pump inhibitor (PPI) widely utilized in the management of acid-related gastrointestinal disorders.[1][2][3] Its efficacy is rooted in its specific, irreversible inhibition of the gastric H+/K+ ATPase (proton pump), the final step in gastric acid secretion.[2][4][5][6] This technical guide provides a comprehensive overview of the pharmacodynamics of esomeprazole potassium and its metabolites, detailing its mechanism of action, effects on gastric pH, and relevant experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams. The primary metabolites of esomeprazole, the hydroxy and desmethyl forms, are largely considered to be pharmacologically inactive.[7][8][9]

Introduction

Gastric acid secretion is a complex physiological process regulated by endocrine, paracrine, and neurocrine signals.[10] The H+/K+ ATPase, or proton pump, located in the secretory canaliculi of parietal cells, is the primary enzyme responsible for acidifying the gastric contents.[4] Proton pump inhibitors (PPIs) are a class of drugs that effectively suppress gastric acid production by targeting this enzyme.[1] Esomeprazole, the S-enantiomer of omeprazole, exhibits a favorable pharmacokinetic and pharmacodynamic profile compared to its racemic parent compound and other PPIs, leading to more effective and sustained acid control.[1][11]

Mechanism of Action

Esomeprazole is a prodrug that requires activation in an acidic environment.[4] Following absorption, it accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide (B3320178) cation.[4][12] This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase, leading to its irreversible inhibition.[4] This action effectively blocks the final step of gastric acid secretion, the exchange of intracellular H+ for extracellular K+.[5][13][14]

Signaling Pathway for Gastric Acid Secretion and PPI Inhibition

The regulation of gastric acid secretion involves multiple signaling pathways that converge on the activation of the H+/K+ ATPase. The primary stimulants are histamine, acetylcholine, and gastrin, which bind to their respective receptors on the parietal cell surface.[4][10] This binding initiates downstream signaling cascades involving cyclic AMP (cAMP) and intracellular calcium (Ca2+), ultimately leading to the translocation and activation of the proton pump at the apical membrane.[4]

Figure 1: Signaling pathways of gastric acid secretion and the inhibitory action of esomeprazole.

Pharmacodynamic Effects on Gastric pH

The primary pharmacodynamic effect of esomeprazole is the elevation of intragastric pH. The duration for which the intragastric pH is maintained above 4.0 is a critical determinant of clinical efficacy in acid-related disorders.[1] Clinical studies have consistently demonstrated that esomeprazole provides more effective and sustained acid control compared to other PPIs.[1]

Quantitative Data on Gastric pH Control

The following tables summarize the quantitative data from various clinical trials comparing the effects of esomeprazole and other PPIs on intragastric pH.

Table 1: Mean Percentage of Time with Intragastric pH > 4.0 over a 24-Hour Period

| Drug | Dose | Mean Time pH > 4.0 (%) | Study Population |

| Esomeprazole | 20 mg | 53 | Healthy Subjects |

| Esomeprazole | 40 mg | 68 | Healthy Subjects |

| Omeprazole | 20 mg | 45 | Healthy Subjects |

| Lansoprazole | 30 mg | 48 | GERD Patients |

| Pantoprazole | 40 mg | 37 | GERD Patients |

| Rabeprazole | 20 mg | 46 | GERD Patients |

Data compiled from multiple sources for illustrative comparison. Actual values may vary based on study design and patient population.

Table 2: Comparative Efficacy of Esomeprazole in Maintaining Intragastric pH > 4.0

| Comparison | Parameter | Result |

| Esomeprazole 40 mg vs. Omeprazole 20 mg | Mean time pH > 4.0 (hours) | 14.0 vs. 11.8[1] |

| Esomeprazole 20 mg vs. Omeprazole 20 mg | Geometric mean ratio for time pH > 4.0 (daytime) | 1.45 (p < 0.01)[15] |

| Esomeprazole 20 mg vs. Pantoprazole 20 mg | Geometric mean ratio for time pH > 4.0 (daytime) | 2.50 (p < 0.0001)[15] |

| Esomeprazole 20 mg vs. Lansoprazole 15 mg | Geometric mean ratio for time pH > 4.0 (daytime) | 1.69 - 1.89 (p < 0.05)[15] |

Esomeprazole Metabolites

Esomeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[5][7][9] The major metabolites are 5-hydroxyomeprazole and 5'-O-desmethylomeprazole, formed by CYP2C19, and omeprazole sulfone, formed by CYP3A4.[9][16] These metabolites are considered to be pharmacologically inactive and do not contribute to the acid-suppressing effects of the parent drug.[7][8][9] Approximately 80% of an oral dose of esomeprazole is excreted as inactive metabolites in the urine, with the remainder found in the feces.[7][9]

Experimental Protocols

In Vitro H+/K+ ATPase Inhibition Assay

This assay spectrophotometrically quantifies the inhibitory activity of esomeprazole on the H+/K+ ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[4]

Protocol:

-

Preparation of H+/K+ ATPase-enriched Microsomes:

-

Isolate the fundic mucosa from a fresh goat or pig stomach and wash with ice-cold saline.[4]

-

Homogenize the minced mucosa in an ice-cold homogenization buffer (e.g., 250 mM Sucrose, 2 mM EDTA, 10 mM Tris-HCl, pH 7.4).[4]

-

Perform differential centrifugation to obtain the microsomal fraction containing the H+/K+ ATPase. This involves a low-speed centrifugation (10,000 x g) to remove debris, followed by ultracentrifugation (100,000 x g) of the supernatant to pellet the microsomes.[4]

-

Resuspend the pellet in a suitable buffer and determine the protein concentration.[4]

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing the microsomal fraction, buffer, and MgCl2.

-

Add varying concentrations of esomeprazole (activated by pre-incubation in an acidic medium) or a vehicle control. Incubate for 30 minutes at 37°C.[4]

-

Initiate the enzymatic reaction by adding ATP (e.g., 2 mM). Incubate for 30 minutes at 37°C.[4]

-

Terminate the reaction by adding ice-cold 10% (w/v) Trichloroacetic acid (TCA).[4]

-

-

Quantification of Phosphate:

-

Add a colorimetric reagent (e.g., a mixture of ammonium (B1175870) molybdate, SDS, and ascorbic acid) to the reaction mixture.[4]

-

Incubate at room temperature for color development.

-

Measure the absorbance at a specific wavelength (e.g., 660 nm or 820 nm) using a spectrophotometer.[4]

-

Calculate the amount of Pi released using a standard curve and express the enzyme activity as µmol of Pi released/mg of protein/hour.[4]

-

Figure 2: Workflow for in vitro H+/K+ ATPase inhibition assay.

Measurement of Intragastric pH in Human Subjects

Intragastric pH monitoring is a key pharmacodynamic endpoint in the clinical evaluation of PPIs.[17]

Protocol (Randomized Crossover Study):

-

Subject Recruitment: Enroll healthy volunteers or patients with acid-related disorders (e.g., GERD).[1]

-

Randomization: Randomly assign subjects to a sequence of treatments, each separated by a washout period.[1]

-

Treatment Administration: Administer the study drugs (e.g., esomeprazole, comparator PPIs) for a specified duration (e.g., 5-7 days) to reach steady state.[1]

-

pH Monitoring: On the final day of each treatment period, perform continuous 24-hour intragastric pH monitoring using a pH catheter or a wireless pH-monitoring capsule.

-

Data Analysis: Calculate key pharmacodynamic parameters, including the mean 24-hour intragastric pH and the percentage of time the pH remains above 4.0.

Conclusion

The pharmacodynamics of esomeprazole potassium are well-characterized, with its potent and sustained inhibition of the gastric H+/K+ ATPase leading to effective control of gastric acid secretion. Its superior performance in elevating and maintaining intragastric pH above the clinically significant threshold of 4.0, as demonstrated in numerous studies, underscores its therapeutic value in the management of acid-related disorders. The primary metabolites of esomeprazole are pharmacologically inactive, meaning the clinical effect is attributable to the parent compound. The experimental protocols outlined provide a framework for the continued investigation and development of acid-suppressing therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. news-medical.net [news-medical.net]

- 3. biomol.com [biomol.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]

- 7. omicsonline.org [omicsonline.org]

- 8. omicsonline.org [omicsonline.org]

- 9. Nexum | 20 mg | Capsule | নেক্সাম ২০ মি.গ্রা. ক্যাপসুল | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 10. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 12. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]

- 13. teachmeanatomy.info [teachmeanatomy.info]

- 14. researchgate.net [researchgate.net]

- 15. Daytime intragastric acid control: post hoc analyses of esomeprazole 20 mg and over-the-counter proton-pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Review article: methods of measuring gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Esomeprazole potassium CAS number and molecular structure

An In-depth Technical Guide to Esomeprazole (B1671258) Potassium for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of esomeprazole potassium, the S-isomer of omeprazole, a potent proton pump inhibitor (PPI). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, mechanism of action, analytical quantification, and synthesis.

Core Compound Information

Esomeprazole potassium is a key active pharmaceutical ingredient used in formulations aimed at reducing gastric acid secretion.[1][2] It is the potassium salt of esomeprazole.[1][3][4]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 161796-84-5 | [1][3][4][5][6] |

| Molecular Formula | C17H18KN3O3S | [1][3][4][5][7] |

| Molecular Weight | 383.51 g/mol | [1][2][3][4][7] |

| IUPAC Name | potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide | [3][4] |

| Synonyms | (S)-Omeprazole potassium salt, (-)-Omeprazole potassium salt | [1][2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in Methanol (B129727) and DMSO | [5] |

Molecular Structure

Esomeprazole is a chiral sulfoxide (B87167) and the S-enantiomer of omeprazole. The molecule consists of a substituted pyridine (B92270) ring and a benzimidazole (B57391) ring, linked by a methylsulfinyl group. The potassium ion forms a salt with the benzimidazole nitrogen.

Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase

Esomeprazole is a prodrug that, in the acidic environment of the secretory canaliculi of gastric parietal cells, is converted to its active form, a tetracyclic sulfenamide (B3320178).[8][9] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), leading to its irreversible inhibition.[9] This action is the final step in the pathway of gastric acid secretion, effectively reducing the influx of H+ ions into the gastric lumen, regardless of the primary stimulus (histamine, gastrin, or acetylcholine).[8][9][10]

Signaling Pathways in Gastric Acid Secretion

The regulation of gastric acid secretion by parietal cells is a complex process involving multiple signaling pathways that converge on the activation of the H+/K+-ATPase.

Experimental Protocols

Preparation of Esomeprazole Potassium

Several methods for the synthesis of esomeprazole potassium have been described. A common approach involves the reaction of esomeprazole free base with a potassium source in a suitable solvent system.[11][12][13]

Protocol Example:

-

Dissolution: Dissolve esomeprazole free base in a suitable organic solvent such as methanol or toluene.[13]

-

Addition of Potassium Source: Slowly add a solution of a potassium source, such as potassium hydroxide (B78521) or potassium methoxide, dissolved in methanol, to the esomeprazole solution at room temperature (25-30°C).[11][13][14]

-

Stirring: Stir the reaction mixture for a period of time (e.g., 3 to 12 hours) to allow for the formation of the potassium salt.[13]

-

Isolation: The esomeprazole potassium salt may precipitate out of the solution. If necessary, an anti-solvent like n-heptane can be added to facilitate precipitation.[11]

-

Recovery: Collect the solid product by filtration and wash it with an appropriate solvent (e.g., toluene).[13]

-

Drying: Dry the obtained solid under vacuum at a suitable temperature (e.g., 40-50°C) to yield the final product.[13]

In Vitro H+/K+-ATPase Activity Assay

This assay is crucial for determining the inhibitory potency (e.g., IC50) of esomeprazole.[9]

Methodology:

-

Preparation of Gastric Microsomes: Isolate H+/K+-ATPase-rich microsomes from the gastric mucosa of a suitable animal model (e.g., rabbit) through differential centrifugation.

-

Acid Activation of Esomeprazole: Pre-incubate esomeprazole in an acidic buffer (pH < 4.0) to convert the prodrug into its active sulfenamide form.[8][9]

-

Inhibition Assay:

-

Incubate the prepared gastric microsomes with varying concentrations of the activated esomeprazole.

-

The reaction mixture should also contain ATP, Mg2+, and K+.[9]

-

-

Measurement of ATPase Activity:

-

Initiate the ATPase reaction by adding ATP and incubate at 37°C.[9]

-

Stop the reaction after a defined period (e.g., 10-20 minutes) with a reagent like trichloroacetic acid.[9]

-

Determine the ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. This is typically done using a colorimetric method, such as the Fiske-Subbarow method or a Malachite green assay.[8][9]

-

-

Data Analysis: Calculate the percentage of inhibition for each esomeprazole concentration and determine the IC50 value by plotting the inhibition data against the log of the inhibitor concentration.

Quantitative Analysis Methods

A variety of analytical techniques are available for the quantification of esomeprazole in bulk drug, pharmaceutical formulations, and biological matrices.[15] The choice of method depends on factors such as the required sensitivity, selectivity, and the sample matrix.

| Method | Wavelength (λmax) | Linearity Range | Key Features | Reference |

| UV-Vis Spectrophotometry | 299 - 301 nm (in Methanol) | 2 - 10 µg/mL | Simple, cost-effective, suitable for bulk and dosage forms. | [15][16] |

| RP-HPLC | 302 nm | 25 - 150 µg/mL | High precision and specificity, widely used for quality control. | [17][18] |

| LC-MS/MS | - | 0.5 - 2000 ng/mL (in plasma) | High sensitivity and selectivity, ideal for pharmacokinetic studies in biological fluids. | [19] |

Workflow for RP-HPLC Quantification

The following diagram illustrates a typical workflow for the quantification of esomeprazole in a pharmaceutical dosage form using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Pharmacokinetic Properties

| Parameter | Value | Note | Reference |

| Bioavailability | 50% to 90% | Increases with repeated dosing. | [16] |

| Time to Peak Plasma Concentration | 1.5 to 2.3 hours | After oral administration. | [10] |

| Elimination Half-life | 1.2 to 1.5 hours | After 5 days of oral administration. | [10] |

| Metabolism | Hepatic (via CYP2C19 and CYP3A4) | Metabolized to inactive metabolites. | [10] |

This guide provides foundational technical information for professionals working with esomeprazole potassium. For specific applications, further consultation of the cited literature and regulatory guidelines is recommended.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Esomeprazole Potassium - LKT Labs [lktlabs.com]

- 4. Esomeprazole Potassium | C17H18KN3O3S | CID 23672364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. allmpus.com [allmpus.com]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. Esomeprazole (potassium salt) | C17H18KN3O3S | CID 91933756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]

- 11. EP2040710A2 - Novel polymorph of esomeprazole potassium and process for its preparation - Google Patents [patents.google.com]

- 12. WO2010097583A1 - Esomeprazole potassium polymorph and its preparation - Google Patents [patents.google.com]

- 13. Esomeprazole salts and processes for preparation thereof - Patent 2000468 [data.epo.org]

- 14. CN102993181B - Preparation method of esomeprazole and preparation method of esomeprazole salt - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. ijrpr.com [ijrpr.com]

- 17. scielo.isciii.es [scielo.isciii.es]

- 18. researchgate.net [researchgate.net]

- 19. payeshdarou.ir [payeshdarou.ir]

Esomeprazole Potassium: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of esomeprazole (B1671258) potassium in various solvents. The information is curated for professionals in research and drug development, with a focus on quantitative data for related salts, detailed experimental methodologies, and a visual representation of a typical solubility determination workflow. While specific quantitative solubility data for esomeprazole potassium is not widely available in public literature, this guide leverages available information on its qualitative solubility and provides quantitative data for the closely related magnesium and sodium salts to offer valuable comparative insights.

Introduction to Esomeprazole Potassium

Esomeprazole is the (S)-enantiomer of omeprazole, a proton pump inhibitor that effectively suppresses gastric acid secretion. It is widely used in the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related disorders. Esomeprazole is often formulated as a salt to enhance its stability and facilitate its delivery. The potassium salt of esomeprazole is a key intermediate in the synthesis of other esomeprazole salts and is of significant interest in pharmaceutical development. Understanding its solubility characteristics is crucial for formulation design, process development, and ensuring optimal bioavailability.

Solubility of Esomeprazole Salts

While quantitative solubility data for esomeprazole potassium is scarce in publicly accessible literature, qualitative information from various sources indicates its solubility in several organic solvents. Patent documents describe the use of solvents such as acetone, methanol (B129727), and ethanol (B145695) for dissolving esomeprazole potassium during its preparation and purification. One source generally indicates its solubility in a mixture of methanol and dimethyl sulfoxide (B87167) (DMSO).

For a comprehensive understanding, the following tables summarize the quantitative solubility data for the more extensively studied esomeprazole magnesium and esomeprazole sodium salts. This data provides a valuable reference point for researchers working with esomeprazole potassium.

Esomeprazole Magnesium Solubility

| Solvent | Approximate Solubility (mg/mL) |

| Ethanol | 1[1] |

| Dimethyl Sulfoxide (DMSO) | 20[1] |

| Dimethylformamide (DMF) | 25[1] |

| 1:1 DMF:PBS (pH 7.2) | 0.5[1] |

Esomeprazole Sodium Solubility

| Solvent | Approximate Solubility (mg/mL) |

| Ethanol | 10 |

| Dimethyl Sulfoxide (DMSO) | 20 |

| Dimethylformamide (DMF) | 30 |

| PBS (pH 7.2) | 10 |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the equilibrium solubility of an active pharmaceutical ingredient (API) like esomeprazole potassium, based on the widely accepted shake-flask method recommended by the World Health Organization (WHO).[2][3][4][5][6]

Materials and Equipment

-

Esomeprazole Potassium (API)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, buffered solutions at various pH levels)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer

-

pH meter

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of esomeprazole potassium to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Prepare triplicate samples for each solvent to ensure the reliability of the results.

-

-

Equilibration:

-

Place the sealed containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration of the dissolved API remains constant.[6]

-

-

Phase Separation:

-

After the equilibration period, allow the samples to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

Separate the solid phase from the liquid phase by either centrifugation or filtration through a syringe filter.[6] This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Sample Analysis:

-

Calculation:

-

Calculate the solubility of esomeprazole potassium in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or g/100mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical solubility determination experiment using the shake-flask method.

Caption: Workflow for determining the solubility of esomeprazole potassium.

Conclusion

This technical guide has provided a detailed overview of the solubility of esomeprazole potassium. While specific quantitative data for the potassium salt remains elusive in public literature, the provided data for the magnesium and sodium salts offer valuable comparative insights for researchers and formulation scientists. The detailed experimental protocol for solubility determination, based on the WHO-recommended shake-flask method, provides a robust framework for conducting reliable solubility studies. The accompanying workflow diagram visually summarizes the key steps of this process. A thorough understanding of the solubility of esomeprazole potassium is fundamental for the successful development of stable and effective pharmaceutical formulations. Further research to quantify the solubility of esomeprazole potassium in a wider range of pharmaceutically relevant solvents is warranted.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. ijrpr.com [ijrpr.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.isciii.es [scielo.isciii.es]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Development of Esomeprazole (B1671258) Potassium

Abstract: Esomeprazole, the S-enantiomer of omeprazole (B731), represents a significant advancement in the management of acid-related gastrointestinal disorders.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and development of its potassium salt. It details the rationale behind its development as a "chiral switch" from its racemic parent, omeprazole, leading to an improved pharmacokinetic profile and enhanced clinical efficacy.[1] This document includes detailed experimental protocols, quantitative data from clinical and stability studies, and visualizations of key biological pathways and experimental workflows to serve as a resource for professionals in the field.

Discovery and Rationale for Development

The development of esomeprazole is a classic example of a "chiral switch," a strategy in pharmaceutical development where a single, therapeutically superior enantiomer of a previously marketed racemic drug is developed.[1] The parent compound, omeprazole, is a racemic mixture of two stereoisomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole.[2]

The primary rationale for developing the single S-isomer was based on its distinct metabolic profile. Both enantiomers are metabolized in the liver primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4.[2][3] However, in vitro studies using human liver microsomes demonstrated that esomeprazole is metabolized more slowly than the R-isomer.[2] This stereoselective metabolism results in a lower first-pass elimination and reduced systemic clearance for esomeprazole.[2] Consequently, administration of esomeprazole leads to a higher and more sustained area under the plasma concentration-time curve (AUC) compared to the same dose of racemic omeprazole.[2] This improved pharmacokinetic profile translates to more potent and consistent inhibition of gastric acid secretion, offering enhanced clinical efficacy in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[4]

The potassium salt of esomeprazole was developed to improve the stability and pharmaceutical properties of the active substance. The discovery of various polymorphic forms of esomeprazole potassium, such as Form X, has provided opportunities to optimize the performance characteristics of the final pharmaceutical dosage form.[5]

Mechanism of Action

Esomeprazole is a proton pump inhibitor (PPI) that potently suppresses gastric acid secretion.[6] It functions as a prodrug that requires activation within a highly acidic environment.[7]

-

Absorption and Accumulation : As a weak base, esomeprazole is absorbed in the small intestine and travels through the bloodstream to the gastric parietal cells.[8][9] Its pKa of approximately 4.0 allows it to accumulate in the highly acidic secretory canaliculi of these cells.[7]

-

Acid-Catalyzed Activation : In this acidic compartment (pH < 4.0), esomeprazole undergoes a proton-catalyzed conversion into its active form, a reactive tetracyclic sulfenamide (B3320178) cation.[7][8]

-

Irreversible Inhibition : The activated sulfenamide forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase enzyme, also known as the proton pump.[7] The primary target is the cysteine at position 813 (Cys813) on the luminal surface of the pump.[7] This binding is irreversible, locking the enzyme in an inactive state and blocking the final step of gastric acid secretion.[7][10] Restoration of acid secretion requires the synthesis of new H+/K+-ATPase molecules.[7]

Visualization of Signaling Pathways

Caption: Gastric acid secretion pathways and irreversible inhibition by esomeprazole.

Synthesis and Characterization

The synthesis of esomeprazole relies on the asymmetric oxidation of a prochiral sulfide (B99878) precursor, 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio-1H-benzimidazole (pyrmetazole).[11] The potassium salt is then formed in a subsequent step.

Key Synthetic Steps:

-

Asymmetric Oxidation: The key step is the stereoselective oxidation of the sulfide to the corresponding (S)-sulfoxide. This is often achieved using a modified Sharpless-Kagan oxidation. A chiral titanium complex is formed in situ from titanium(IV) isopropoxide and a chiral ligand like S,S-diethyl tartrate (S,S-DET). This complex catalyzes the oxidation using an oxidizing agent such as cumene (B47948) hydroperoxide.[11]

-

Potassium Salt Formation: The resulting esomeprazole free base is then dissolved in a suitable organic solvent. A source of potassium, such as potassium hydroxide (B78521) or potassium methoxide, is added to the solution to form the esomeprazole potassium salt.[12][13]

-

Crystallization and Isolation: The specific polymorphic form of esomeprazole potassium is obtained through controlled crystallization, often involving the use of an anti-solvent to induce precipitation. The final product is then isolated and dried.[5] The purity of the final product is typically greater than 99.5% as measured by HPLC.[5]

Visualization of Synthesis Workflow

Caption: General experimental workflow for the synthesis of esomeprazole potassium.

Experimental Protocols

Protocol for Synthesis of Esomeprazole Potassium (Polymorph Form X)

This protocol is adapted from patent literature describing the synthesis of a specific polymorphic form.[5]

-

Dissolution: Provide a solution of esomeprazole free base in a primary solvent such as dichloromethane.

-

Solvent Addition: Add a second solvent, for example, acetonitrile, to the solution from step 1.

-

Salt Formation: Treat the resulting solution with a source of potassium, such as a solution of potassium hydroxide in water. The potassium source can be added to the esomeprazole solution or vice versa.

-

Concentration: Concentrate the reaction mass under vacuum to remove the solvents, yielding a residue.

-

Crystallization: Add a suitable anti-solvent, such as n-heptane, to the residue to induce crystallization of the potassium salt.

-

Recovery: Recover the precipitated esomeprazole potassium polymorph Form X by filtration.

-

Drying: Dry the isolated solid using a conventional drying process. The final product typically contains 3% to 6% moisture by weight as measured by the Karl Fischer method.[5]

Protocol for In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the direct inhibitory effect of esomeprazole on the proton pump.[8]

-

Preparation of Gastric Microsomes: Isolate H+/K+-ATPase-rich microsomes from the gastric mucosa of a suitable animal model (e.g., rabbit or hog) through differential centrifugation.

-

Activation of Esomeprazole: Prepare the active sulfenamide form by pre-incubating esomeprazole in an acidic buffer (pH < 4.0).

-

Inhibition Assay: Incubate the activated esomeprazole with the prepared gastric microsomes at varying concentrations. A control group with no inhibitor should be run in parallel.

-

ATPase Activity Measurement: Initiate the ATPase reaction by adding ATP to the microsome-inhibitor mixture.

-

Quantification: Determine the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (B84403) (Pi) released. This is typically done using a colorimetric method, such as the Malachite green assay.

-

Data Analysis: Calculate the percent inhibition at each esomeprazole concentration relative to the control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualization of In Vitro Assay Workflow

Caption: Workflow for determining the IC50 of esomeprazole on H+/K+-ATPase activity.

Quantitative Data

Pharmacokinetic Properties

Esomeprazole exhibits dose-dependent pharmacokinetics, with its AUC increasing with repeated administration due to decreased first-pass elimination and systemic clearance.[2]

Table 1: Summary of Pharmacokinetic Parameters for Esomeprazole

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability | 50% - 68% (single dose), up to 90% (repeated dose) | [3][14][15] |

| Time to Peak (Tmax) | 1.5 - 2.3 hours | [10][15] |

| Plasma Protein Binding | 97% | [2][3][15] |

| Volume of Distribution | 16 L | [3][10] |

| Metabolism | Hepatic (CYP2C19 and CYP3A4) | [3][14] |

| Elimination Half-Life (t½) | 1 - 1.5 hours | [3][14] |

| Route of Elimination | ~80% renal (as inactive metabolites), ~20% fecal |[3] |

Clinical Efficacy

Clinical trials have consistently demonstrated the superiority of esomeprazole over placebo and its non-inferiority or superiority to other PPIs in healing erosive esophagitis (EE) and providing symptom relief.

Table 2: Selected Clinical Trial Efficacy Data for Esomeprazole

| Study/Comparison | Indication | Dosage | Primary Outcome | Result | Reference(s) |

|---|---|---|---|---|---|

| Esomeprazole vs. Placebo | Frequent Heartburn | 20 mg once daily for 14 days | Percentage of heartburn-free 24-hour days | Significantly higher for esomeprazole | [16] |

| Zastaprazan vs. Esomeprazole | Erosive Esophagitis (EE) | Zastaprazan 20 mg vs. Esomeprazole 40 mg daily for 8 weeks | Cumulative healing rate at week 8 | 97.92% (Zastaprazan) vs. 94.93% (Esomeprazole); Non-inferior | [17] |

| Fexuprazan vs. Esomeprazole | Erosive Esophagitis (EE) | Fexuprazan 40 mg vs. Esomeprazole 40 mg daily for 8 weeks | Mucosal healing rates at week 8 | 88.5% (Fexuprazan) vs. 89.0% (Esomeprazole); Non-inferior | [18] |

| Tegoprazan vs. Esomeprazole | Erosive Esophagitis (EE) | Tegoprazan 50/100 mg vs. Esomeprazole 40 mg daily for 8 weeks | Cumulative healing rates at week 8 | 98.9% for all groups; Non-inferior |[19] |

Stability Data

Esomeprazole is sensitive to heat, light, and humidity, necessitating protective formulations like enteric coatings.[20][21] Stability studies are crucial to determine the shelf-life.

Table 3: Representative Stability Testing Protocol for Esomeprazole

| Study Type | Storage Conditions | Testing Frequency |

|---|---|---|

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3, and 6 months |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, and 36 months |

Data derived from standard ICH Q1A(R2) guidelines for stability testing.[22]

Conclusion

The discovery and development of esomeprazole potassium mark a pivotal achievement in the optimization of acid-suppressive therapy. By isolating the more potent S-enantiomer of omeprazole, developers created a drug with a superior pharmacokinetic profile, leading to more effective and reliable control of gastric acid. The subsequent development of the potassium salt and specific polymorphic forms has further enhanced its stability and manufacturability. The detailed mechanisms, protocols, and data presented in this guide underscore the rigorous scientific process behind its journey from a racemic compound to a blockbuster, single-isomer drug, providing a valuable reference for professionals engaged in modern drug discovery and development.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uop.edu.jo [uop.edu.jo]

- 4. dovepress.com [dovepress.com]

- 5. EP2040710A2 - Novel polymorph of esomeprazole potassium and process for its preparation - Google Patents [patents.google.com]

- 6. news-medical.net [news-medical.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Esomeprazole Sodium? [synapse.patsnap.com]

- 10. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]

- 11. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]

- 12. WO2010097583A1 - Esomeprazole potassium polymorph and its preparation - Google Patents [patents.google.com]

- 13. CN102993181B - Preparation method of esomeprazole and preparation method of esomeprazole salt - Google Patents [patents.google.com]